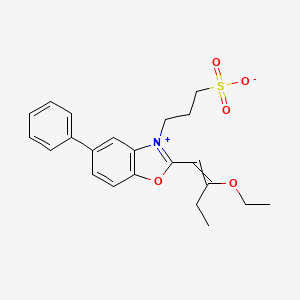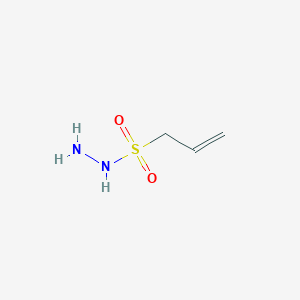![molecular formula C13H22O B14474580 2-(But-3-en-1-yl)-3,3-dimethylbicyclo[2.2.1]heptan-2-ol CAS No. 65738-51-4](/img/structure/B14474580.png)
2-(But-3-en-1-yl)-3,3-dimethylbicyclo[2.2.1]heptan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(But-3-en-1-yl)-3,3-dimethylbicyclo[221]heptan-2-ol is a bicyclic alcohol compound with a unique structure that includes a bicyclo[221]heptane ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(But-3-en-1-yl)-3,3-dimethylbicyclo[2.2.1]heptan-2-ol typically involves the use of cyclopentenes and palladium-catalyzed reactions. One common method is the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes, which efficiently produces oxygenated bicyclic structures . Another approach involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles, followed by catalytic hydrogenation .
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic hydrogenation processes, where hydroquinone is hydrogenated to generate a mixture of trans- and cis-cyclohexane-1,4-diol. The cis-isomer can be isomerized into the more stable trans-isomer using metallic sodium .
Análisis De Reacciones Químicas
Types of Reactions
2-(But-3-en-1-yl)-3,3-dimethylbicyclo[2.2.1]heptan-2-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Substitution: Substitution reactions can be carried out using various nucleophiles and electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions include lactones, which are produced through biotransformation using enzymes such as Acinetobacter calcoaceticus monooxygenase .
Aplicaciones Científicas De Investigación
2-(But-3-en-1-yl)-3,3-dimethylbicyclo[2.2.1]heptan-2-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-(But-3-en-1-yl)-3,3-dimethylbicyclo[2.2.1]heptan-2-ol involves its interaction with molecular targets and pathways. The compound’s bicyclic structure allows it to fit into specific binding sites on enzymes and receptors, modulating their activity. For example, its derivatives have been shown to act as CXCR2 antagonists, inhibiting cancer metastasis by blocking the chemokine receptor .
Comparación Con Compuestos Similares
Similar Compounds
Isoborneol: A stereoisomer of borneol, it has a similar bicyclic framework but different stereochemistry.
Bicyclo[2.2.1]heptan-2-ol, 1,7,7-trimethyl-: This compound has a similar core structure but includes additional methyl groups.
Uniqueness
2-(But-3-en-1-yl)-3,3-dimethylbicyclo[2.2.1]heptan-2-ol is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its ability to undergo various chemical transformations and its potential biological activities make it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
65738-51-4 |
|---|---|
Fórmula molecular |
C13H22O |
Peso molecular |
194.31 g/mol |
Nombre IUPAC |
2-but-3-enyl-3,3-dimethylbicyclo[2.2.1]heptan-2-ol |
InChI |
InChI=1S/C13H22O/c1-4-5-8-13(14)11-7-6-10(9-11)12(13,2)3/h4,10-11,14H,1,5-9H2,2-3H3 |
Clave InChI |
VYVHLZSQVJIPPI-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2CCC(C2)C1(CCC=C)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[3,4,6-Triacetyloxy-5-(methylamino)oxan-2-yl]methyl acetate](/img/structure/B14474514.png)
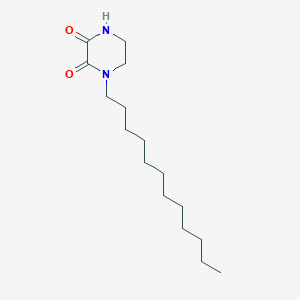
![Carbamic acid, [4-(hexyloxy)phenyl]-, 2-(4-morpholinyl)ethyl ester](/img/structure/B14474523.png)
![Bis[(oxiran-2-yl)methyl] 2,2'-oxydibenzoate](/img/structure/B14474527.png)
![2-({3-[(E)-(Hydrazinylmethylidene)amino]propyl}sulfanyl)butanedioic acid](/img/structure/B14474528.png)
![4-[2-(4-Bromophenyl)-2-oxoethyl]-1H-imidazole-2,5-dione](/img/structure/B14474532.png)
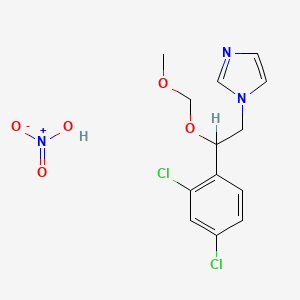
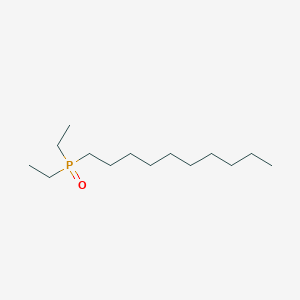
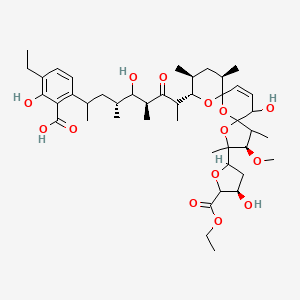
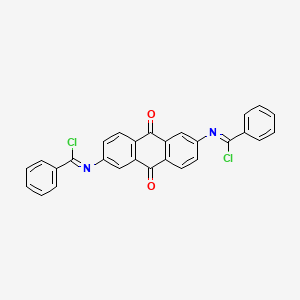
phosphanium bromide](/img/structure/B14474567.png)
